molecular formula C11H10Br2F2O3 B1412554 Ethyl 2,5-dibromo-3-(difluoromethoxy)phenylacetate CAS No. 1803713-25-8

Ethyl 2,5-dibromo-3-(difluoromethoxy)phenylacetate

Cat. No.: B1412554
CAS No.: 1803713-25-8
M. Wt: 388 g/mol
InChI Key: MCRZTUJSWXSRDH-UHFFFAOYSA-N
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Description

Ethyl 2,5-dibromo-3-(difluoromethoxy)phenylacetate is an organic compound with the molecular formula C11H10Br2F2O3 and a molecular weight of 388 g/mol. This compound is notable for its applications in various fields of research and industry, particularly due to its unique chemical structure which includes bromine and fluorine atoms, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2,5-dibromo-3-(difluoromethoxy)phenylacetate typically involves the bromination of 3-(difluoromethoxy)phenylacetic acid followed by esterification. The bromination is usually carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator like benzoyl peroxide. The esterification step involves reacting the brominated acid with ethanol in the presence of a strong acid catalyst like sulfuric acid.

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions to enhance yield and purity. This often includes the use of continuous flow reactors to control reaction parameters more precisely and reduce the formation of by-products.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions due to the presence of bromine atoms. Common nucleophiles include amines, thiols, and alkoxides.

    Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to form the corresponding alcohol.

    Oxidation Reactions: Oxidation can be performed using agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to yield carboxylic acids or ketones.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO).

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Oxidation: KMnO4 in aqueous solution or CrO3 in acetic acid.

Major Products:

    Substitution: Formation of substituted phenylacetates.

    Reduction: Formation of ethyl 2,5-dibromo-3-(difluoromethoxy)phenylmethanol.

    Oxidation: Formation of ethyl 2,5-dibromo-3-(difluoromethoxy)benzoic acid.

Scientific Research Applications

Ethyl 2,5-dibromo-3-(difluoromethoxy)phenylacetate is used extensively in scientific research due to its versatile reactivity:

    Chemistry: As an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: In the study of enzyme inhibition and as a probe in biochemical assays.

    Industry: Used in the production of specialty chemicals and materials with specific properties such as flame retardants and polymers.

Mechanism of Action

The mechanism by which Ethyl 2,5-dibromo-3-(difluoromethoxy)phenylacetate exerts its effects is largely dependent on its interaction with molecular targets. The presence of bromine and fluorine atoms can enhance binding affinity to specific enzymes or receptors, leading to inhibition or activation of biochemical pathways. For instance, it may act as an inhibitor of certain enzymes by forming strong halogen bonds with active site residues.

Comparison with Similar Compounds

Ethyl 2,5-dibromo-3-(difluoromethoxy)phenylacetate can be compared with other halogenated phenylacetates:

    Ethyl 2,5-dichloro-3-(difluoromethoxy)phenylacetate: Similar structure but with chlorine atoms instead of bromine, which may result in different reactivity and biological activity.

    Ethyl 2,5-dibromo-3-(trifluoromethoxy)phenylacetate: Contains a trifluoromethoxy group, potentially altering its electronic properties and reactivity.

    Ethyl 2,5-dibromo-3-(methoxy)phenylacetate: Lacks fluorine atoms, which can significantly change its chemical behavior and applications.

This compound stands out due to the presence of both bromine and fluorine atoms, which confer unique reactivity and potential for diverse applications in research and industry.

Properties

IUPAC Name

ethyl 2-[2,5-dibromo-3-(difluoromethoxy)phenyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10Br2F2O3/c1-2-17-9(16)4-6-3-7(12)5-8(10(6)13)18-11(14)15/h3,5,11H,2,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCRZTUJSWXSRDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(C(=CC(=C1)Br)OC(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10Br2F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701169143
Record name Benzeneacetic acid, 2,5-dibromo-3-(difluoromethoxy)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701169143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803713-25-8
Record name Benzeneacetic acid, 2,5-dibromo-3-(difluoromethoxy)-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803713-25-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzeneacetic acid, 2,5-dibromo-3-(difluoromethoxy)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701169143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2,5-dibromo-3-(difluoromethoxy)phenylacetate
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